molecular formula C9H16N2O5S B1384081 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid CAS No. 2059948-26-2

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid

Cat. No.: B1384081
CAS No.: 2059948-26-2
M. Wt: 264.3 g/mol
InChI Key: ROWFDZNSHNJUEH-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, an oxazole ring, and a methanesulfonic acid group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Construction of the Oxazole Ring: The oxazole ring is often formed via a cyclization reaction involving an α-haloketone and an amide or nitrile.

    Sulfonation: Finally, the methanesulfonic acid group is introduced by reacting the intermediate with methanesulfonyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the azetidine or oxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its structural features make it a valuable tool for investigating biological pathways and interactions.

Medicine

In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its ability to interact with biological targets could lead to the development of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azetidin-3-yl)-5-methyl-1,2-oxazole
  • 3-(Azetidin-3-yl)-5-(hydroxymethyl)-1,2-oxazole
  • 3-(Azetidin-3-yl)-5-(chloromethyl)-1,2-oxazole

Uniqueness

Compared to similar compounds, 3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid is unique due to the presence of the methoxymethyl group and the methanesulfonic acid moiety. These functional groups enhance its solubility, reactivity, and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.CH4O3S/c1-11-5-7-2-8(10-12-7)6-3-9-4-6;1-5(2,3)4/h2,6,9H,3-5H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFDZNSHNJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C2CNC2.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 2
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 3
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 4
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 5
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid
Reactant of Route 6
3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazole, methanesulfonic acid

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